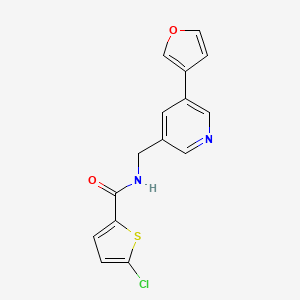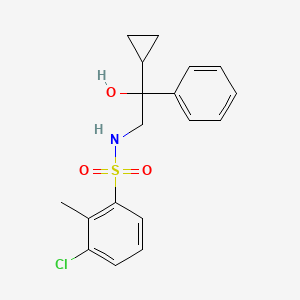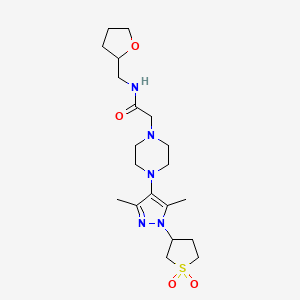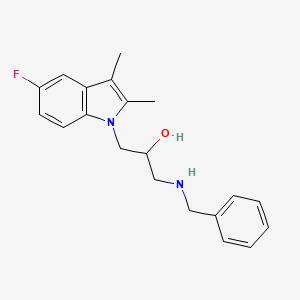![molecular formula C11H13N3 B2398087 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile CAS No. 1020251-93-7](/img/structure/B2398087.png)
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile (EPMPDN) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is an alkyne-based nitrile, meaning it contains a triple bond between two carbon atoms as well as a nitrile group. It has been shown to exhibit a variety of unique properties, making it of interest to researchers in various disciplines. In We will further discuss the advantages and limitations of using EPMPDN for lab experiments, and will list potential future directions for research.
Aplicaciones Científicas De Investigación
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used as a starting material for the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst for a variety of reactions, such as the Heck reaction and the Ullmann reaction. In addition, 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile is not yet fully understood. However, it is believed to involve the formation of an intermediate nitrile, which can then react with other molecules. This reaction is thought to be catalyzed by palladium, which is a common catalyst used in organic chemistry. The nitrile intermediate can then react with other molecules to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models. Furthermore, it has been shown to have an inhibitory effect on the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, making it suitable for use in a wide variety of reactions. However, there are also some limitations to using 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile in laboratory experiments. It is a relatively reactive compound, which can lead to unwanted side reactions. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for research on 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile. These include further exploration of its mechanisms of action, its biochemical and physiological effects, and its potential applications in various fields. In addition, further research could be conducted on its use as an inhibitor of enzymes, such as cytochrome P450. Furthermore, research could be conducted on its potential use as a catalyst for a variety of reactions, such as the Heck reaction and the Ullmann reaction. Finally, research could be conducted on its potential use as a starting material for the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals.
Métodos De Síntesis
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile can be synthesized through a variety of methods, including a Heck reaction, a Ullmann reaction, a Sonogashira reaction, and a Suzuki reaction. A Heck reaction involves the use of palladium as a catalyst, and involves the reaction of an alkyne with an aryl halide. A Ullmann reaction is a type of cross-coupling reaction that involves the reaction of an aryl halide with an alkyne. A Sonogashira reaction is a palladium-catalyzed coupling reaction of an alkyne with an aryl or vinyl halide, while a Suzuki reaction is a palladium-catalyzed coupling reaction of an alkyne with an aryl bromide.
Propiedades
IUPAC Name |
2-[(3-ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-4-11(5-2,6-3)14-9-10(7-12)8-13/h1,9,14H,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYZTHAIDBGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)

![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)
![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)



![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)

